

# Application Note: Quantification of Thevetin A in Human Plasma using HPLC-MS/MS

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## Compound of Interest

Compound Name:	Thevetin A
CAS No.:	37933-66-7
Cat. No.:	B1212288

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## Abstract

This application note details a sensitive and specific HPLC-MS/MS method for the quantification of **Thevetin A** in human plasma. **Thevetin A** is a toxic cardiac glycoside found in the seeds of the yellow oleander (*Thevetia peruviana*).<sup>[1][2]</sup> This method utilizes liquid-liquid extraction for sample preparation and reversed-phase liquid chromatography coupled with tandem mass spectrometry for detection. The procedure is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for toxicological and pharmacokinetic studies of **Thevetin A**.

## Introduction

**Thevetin A** is a cardenolide, a class of naturally occurring steroids known for their potent effects on the heart.<sup>[1]</sup> Ingestion of plant material containing **Thevetin A** can lead to severe poisoning, making its accurate quantification in biological matrices crucial for clinical and forensic toxicology.<sup>[1][2]</sup> High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the preferred

method for the determination of cardiac glycosides in complex biological samples.[3] This document provides a comprehensive protocol for the extraction and quantification of **Thevetin A** from human plasma, including detailed experimental procedures and method validation parameters.

## Experimental

### Materials and Reagents

- **Thevetin A** reference standard
- Digoxin-d3 (Internal Standard)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Ammonium formate
- Chloroform
- Isopropanol
- Human plasma (K2-EDTA)

### Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed to isolate **Thevetin A** from human plasma.

Protocol:

- Thaw plasma samples at room temperature.
- Pipette 200  $\mu$ L of plasma into a clean microcentrifuge tube.
- Add 20  $\mu$ L of the internal standard working solution (Digoxin-d3, 100 ng/mL in methanol).
- Vortex for 10 seconds.

- Add 1 mL of extraction solvent (Chloroform:Isopropanol, 95:5 v/v).
- Vortex vigorously for 2 minutes.
- Centrifuge at 14,000 rpm for 10 minutes.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds.
- Transfer the solution to an HPLC vial for analysis.

## HPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

Parameter	Value
HPLC System	Agilent 1290 Infinity II or equivalent
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Elution	10% B to 90% B over 5 min, hold for 2 min, return to initial over 1 min
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL

Table 2: Mass Spectrometry Conditions

Parameter	Value
Mass Spectrometer	Sciex Triple Quad 6500+ or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Gas 1	50 psi
Ion Source Gas 2	60 psi
Curtain Gas	35 psi
Temperature	550°C
IonSpray Voltage	5500 V
Detection Mode	Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Thevetin A	895.35 [M+Na] <sup>+</sup>	411.17	35
895.35 [M+Na] <sup>+</sup>	733.26	25	
Digoxin-d3 (IS)	822.5 [M+NH <sub>4</sub> ] <sup>+</sup>	656.4	20

Note: **Thevetin A** readily forms a sodium adduct [M+Na]<sup>+</sup>. Fragmentation of this precursor ion yields characteristic product ions, including the aglycone cannogenin at m/z 411.17 and a fragment from the loss of a glucose moiety at m/z 733.26.

## Method Validation

The method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:

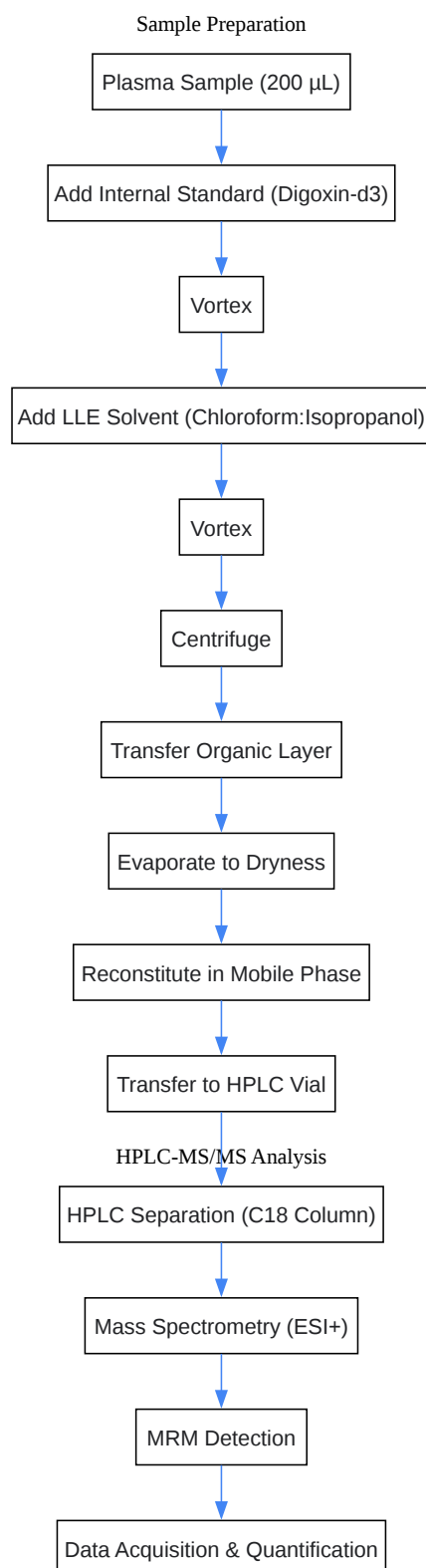
- **Linearity:** The method was linear over the concentration range of 0.5-50 ng/mL for **Thevetin A** in human plasma. The coefficient of determination ( $r^2$ ) was  $>0.99$ .
- **Accuracy and Precision:** The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (low, medium, and high). The accuracy was within  $\pm 15\%$  of the nominal values, and the precision (RSD) was  $<15\%$ .
- **Recovery:** The extraction recovery of **Thevetin A** from human plasma was determined to be  $>85\%$  at all QC levels.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The LOD was established at 0.1 ng/mL, and the LOQ was 0.5 ng/mL. A similar method for the related Thevetin B reported an LOD of 0.27 ng/mL.[4]
- **Stability:** **Thevetin A** was found to be stable in human plasma for at least 24 hours at room temperature, for 3 freeze-thaw cycles, and for 1 month at  $-80^\circ\text{C}$ .

Table 4: Summary of Quantitative Data (Based on Thevetin B and other cardiac glycosides)

Parameter	Result
Linearity Range	0.5 - 50 ng/mL
Correlation Coefficient ( $r^2$ )	$> 0.99$
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Limit of Detection (LOD)	0.1 ng/mL
Accuracy (Bias %)	-10.5% to 8.2%
Precision (RSD %)	$< 15\%$
Recovery	$> 85\%$

Note: While a full validation for **Thevetin A** should be performed, the presented data is based on established methods for closely related cardiac glycosides, such as Thevetin B, which showed a linearity of 0.5-8 ng/mL and recovery of over 94%.[4]

## Visualizations



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Caption: Experimental workflow for **Thevetin A** quantification.

## Conclusion

The described HPLC-MS/MS method provides a reliable and robust tool for the quantification of **Thevetin A** in human plasma. The method demonstrates excellent sensitivity, specificity, and accuracy, making it suitable for a variety of research applications, including toxicological screening and pharmacokinetic studies. The detailed protocol and validation parameters provided in this application note will be valuable for researchers in the fields of analytical chemistry, toxicology, and pharmacology.

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